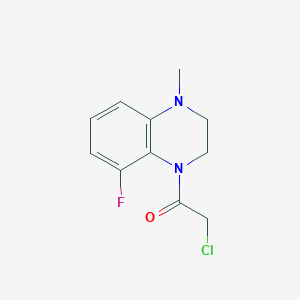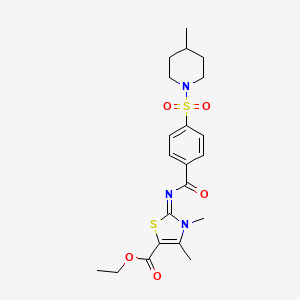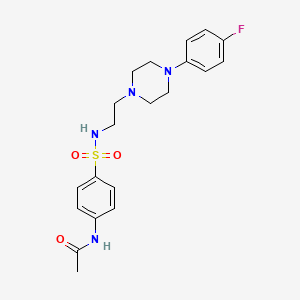
2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone is a chemical compound that belongs to the quinoxaline family. It has been studied extensively for its potential use in scientific research applications.
作用機序
The mechanism of action of 2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone involves the inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters, including acetylcholine and dopamine. Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters, which can have therapeutic benefits in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This leads to an increase in the levels of acetylcholine and dopamine, which can have therapeutic benefits in the treatment of neurological disorders. However, the compound also has potential toxic effects and should be used with caution in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using 2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone in laboratory experiments is its potency as an inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a useful tool for studying the role of these enzymes in the central nervous system. However, the compound also has potential toxic effects and should be used with caution in laboratory experiments. It is important to carefully control the concentration of the compound and to monitor its effects on cell viability and other physiological parameters.
将来の方向性
There are several potential future directions for research involving 2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone. One area of interest is the development of new therapeutic agents for the treatment of neurological disorders. The compound's ability to inhibit acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase makes it a promising candidate for the development of new drugs for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Another area of interest is the study of the compound's effects on other enzymes and physiological systems. Further research is needed to fully understand the potential benefits and limitations of this compound for scientific research applications.
合成法
The synthesis of 2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone involves the reaction of 2-chloroethyl ethyl ether with 8-fluoro-4-methylquinoxaline-2,3-dione in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good yield.
科学的研究の応用
2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone has been used extensively in scientific research applications. It has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in the central nervous system and are involved in the regulation of neurotransmitter levels. Inhibition of these enzymes has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c1-14-5-6-15(10(16)7-12)11-8(13)3-2-4-9(11)14/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGLJZAWWHZRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC=C2F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2492597.png)
![N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2492598.png)
![3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2492599.png)
![methyl N-[1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B2492600.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2492601.png)


![N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2492608.png)



![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2492617.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2492618.png)